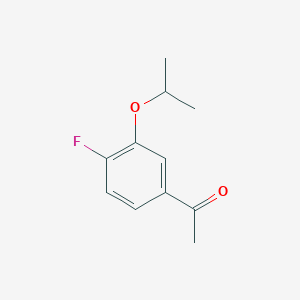

Methyl 6-methyl-1H-indazole-5-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Molecular Structure Analysis

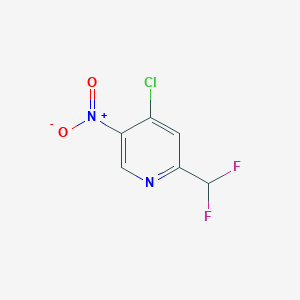

The molecular structure of “Methyl 6-methyl-1H-indazole-5-carboxylate” is characterized by two aromatic rings connected through a nitrogen atom. The InChI code for this compound is1S/C10H10N2O2/c1-6-3-9-7 (5-11-12-9)4-8 (6)10 (13)14-2/h3-5H,1-2H3, (H,11,12) . Physical And Chemical Properties Analysis

“this compound” is a white to yellow solid . It has a molecular weight of 190.2 . It’s soluble in water .Aplicaciones Científicas De Investigación

Enthalpy of Formation Studies

Methyl 6-methyl-1H-indazole-5-carboxylate, as part of the indazole class, has been studied for its molar standard enthalpy of formation in condensed and gas phases. Researchers Orozco-Guareño et al. (2019) utilized isoperibolic calorimetry and thermogravimetry to derive these properties, providing insights into the energetic and structural influence of the carbonyl and acetate groups in such compounds (Orozco-Guareño et al., 2019).

Chemical Synthesis and Properties

The synthesis of various indazole derivatives, including this compound, has been a subject of interest in chemical research. For example, Dzygiel et al. (2004) explored the acetylation reactions of methyl 5-amino-1H-[1,2,4]triazole-3-carboxylate, a related compound, assessing its susceptibility to acetylation and the structural and spectroscopic properties of the derivatives (Dzygiel et al., 2004).

Synthesis and Medicinal Chemistry Applications

Indazole derivatives, including this compound, have been synthesized and analyzed for their potential in medicinal chemistry. For instance, Tzvetkov et al. (2014) discovered indazole and indole-carboxamides as potent, selective, and reversible inhibitors of monoamine oxidase B, showcasing the significant pharmaceutical potential of indazole derivatives (Tzvetkov et al., 2014).

Safety and Hazards

Mecanismo De Acción

Target of Action

Methyl 6-methyl-1H-indazole-5-carboxylate is a complex organic compound that is used in organic synthesis . .

Mode of Action

Indazole derivatives have been found to inhibit cell growth in certain cases , suggesting that they may interact with cellular targets to induce changes.

Biochemical Pathways

Indazole derivatives have been associated with antiproliferative activity, indicating that they may affect cell growth and division pathways .

Pharmacokinetics

It is soluble in water , which could potentially influence its bioavailability and distribution in the body.

Result of Action

As mentioned earlier, indazole derivatives have been found to inhibit cell growth , suggesting that they may have cytotoxic effects.

Action Environment

It is known that the compound is incompatible with strong oxidizing agents , indicating that its stability and efficacy could be affected by the presence of such agents in the environment.

Análisis Bioquímico

Cellular Effects

Some indazole derivatives have been found to inhibit cell growth

Molecular Mechanism

Indazole derivatives are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Propiedades

IUPAC Name |

methyl 6-methyl-1H-indazole-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O2/c1-6-3-9-7(5-11-12-9)4-8(6)10(13)14-2/h3-5H,1-2H3,(H,11,12) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFTRBPQBHFYNNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1C(=O)OC)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[2-(Benzyloxy)-5-bromo-4-methylphenyl]methanol](/img/structure/B6306100.png)

![2-Bromo-5,6-dihydro-4H-thieno[2,3-c]pyrrol-4-one](/img/structure/B6306109.png)

![8-Chloro-6-fluoroimidazo[1,5-a]pyridine](/img/structure/B6306110.png)

![5,7-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306122.png)

![6,8-Dimethylimidazo[1,5-a]pyridine](/img/structure/B6306130.png)

![5-Bromo-6-methyl-imidazo[1,5-a]pyridine](/img/structure/B6306136.png)

![tert-Butyl 3-iodo-4,6,7,8-tetrahydropyrazolo[1,5-a][1,4]diazepine-5-carboxylate](/img/structure/B6306158.png)